4,4-Difluoro-2-phenylbutan-1-ol
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Overview
Description
4,4-Difluoro-2-phenylbutan-1-ol is a chemical compound with the molecular formula C10H12F2O. It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a butanol chain, with a phenyl group attached to the second carbon. This compound has gained attention in scientific research due to its potential therapeutic and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-phenylbutan-1-ol typically involves the fluorination of appropriate precursors. One common method includes the reaction of 4,4-difluorobutan-2-one with phenylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: 4,4-Difluoro-2-phenylbutan-2-one.
Reduction: 4,4-Difluoro-2-phenylbutane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4-Difluoro-2-phenylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-phenylbutan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1-phenyl-1,3-butanedione
- 4,4-Difluoro-2-phenylbutane
- 4,4-Difluorobutan-2-one
Uniqueness
4,4-Difluoro-2-phenylbutan-1-ol is unique due to its specific structural features, including the position of the fluorine atoms and the phenyl group. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4,4-difluoro-2-phenylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c11-10(12)6-9(7-13)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPPKSBVKMONGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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